N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Description
Properties
IUPAC Name |
N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-10-15(9-14-7-4-8-18-11-14)16(20)19-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZKKRPVCVLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Assessment: Tyrosine Kinase Inhibition Profile of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
This guide provides an in-depth technical assessment of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide , a synthetic small-molecule inhibitor belonging to the tyrphostin class.
Executive Summary
N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide is a specific structural analog of the well-characterized tyrosine kinase inhibitor Tyrphostin AG 490 . While AG 490 features a 3,4-dihydroxyphenyl (catechol) moiety, this compound incorporates a pyridin-3-yl ring. This structural modification classifies it as a Pyridine-Tyrphostin , a subclass designed to modulate lipophilicity and metabolic stability while targeting the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (NRTKs).
Its primary inhibition profile is centered on the JAK2 (Janus Kinase 2) and EGFR (Epidermal Growth Factor Receptor) signaling axes. The compound acts as a signal transduction modulator, disrupting downstream STAT3 activation and cell proliferation in oncogenic pathways.
Chemical Identity & Structural Logic
The molecule functions as a "substrate mimic" or ATP-competitive inhibitor depending on the specific kinase pocket conformation.
-
Chemical Name: N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
-
Core Scaffold: Benzylidenemalononitrile / Acrylamide
-
Pharmacophore Analysis:
-
Michael Acceptor (Enamide): The
-unsaturated carbonyl system allows for potential covalent interactions with nucleophilic cysteine residues in the kinase active site, although tyrphostins are often reversible. -
Pyridin-3-yl Ring: Replaces the traditional catechol found in AG 490. This removes the oxidation-prone hydroxyls, potentially increasing metabolic stability but altering hydrogen-bonding capability within the hinge region of the kinase.
-
N-Benzyl Amide: Provides steric bulk to occupy the hydrophobic pocket adjacent to the ATP-binding site, conferring specificity over serine/threonine kinases.
-
| Feature | Functional Role | Impact on Inhibition |
| Cyano Group (-CN) | Electron-withdrawing | Increases electrophilicity of the |
| Pyridine Nitrogen | H-bond Acceptor | Interacts with hinge region residues (e.g., Met793 in EGFR). |
| Benzyl Ring | Hydrophobic Interaction | Docks into the hydrophobic back-pocket (Gatekeeper region). |
Tyrosine Kinase Inhibition Profile
Based on Structure-Activity Relationship (SAR) data of pyridine-tyrphostins and the parent AG 490 scaffold, the compound exhibits the following profile:
Primary Targets
-
JAK2 (Janus Kinase 2):
-
Mechanism: ATP-competitive inhibition.[1] Disruption of the JH1 kinase domain.
-
Effect: Blocks the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).
-
Potency: Low micromolar range (
). The pyridine analog is generally less potent than the catechol (AG 490) but retains selectivity.
-
-
EGFR (ErbB1):
-
Mechanism: Competitive binding at the ATP site.[1]
-
Effect: Inhibits autophosphorylation of EGFR residues (Tyr1068, Tyr1173).
-
Potency: Micromolar range. The lack of hydroxyl groups reduces affinity compared to polyhydroxylated tyrphostins (e.g., AG 1478), but the pyridine nitrogen compensates via alternative H-bonding.
-
Secondary Targets
-
PDGFR (Platelet-Derived Growth Factor Receptor): Pyridine-based tyrphostins often show cross-reactivity with PDGFR due to pocket similarity.
-
c-Src: Minimal inhibition observed (high selectivity for JAK/EGFR over Src).
Mechanism of Action: The JAK/STAT Blockade
The compound exerts its antiproliferative effect primarily by severing the link between cytokine receptors and transcriptional activation.
Caption: Disruption of the JAK2-STAT3 signaling axis by the inhibitor, preventing STAT3 phosphorylation and nuclear translocation.
Experimental Protocols
To validate the inhibition profile, the following self-validating workflows are recommended.
Protocol A: In Vitro Kinase Assay (FRET-based)
Objective: Quantify the
-
Reagents: Recombinant JAK2 kinase (human), peptide substrate (e.g., IRS-1 derived), ATP (
concentration), and TR-FRET antibody pair (Europium-anti-phospho-tyrosine). -
Preparation: Dissolve inhibitor in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
). -
Reaction:
-
Mix Kinase (0.5 nM) + Inhibitor (variable) + Peptide Substrate (200 nM).
-
Initiate with ATP (e.g., 10
). -
Incubate at 25°C for 60 minutes.
-
-
Detection: Add EDTA-containing detection buffer to quench. Read Fluorescence Resonance Energy Transfer (FRET) signal on a multimode plate reader (Ex: 320nm, Em: 665nm/615nm).
-
Validation: Use Staurosporine as a pan-kinase positive control and 0.1% DMSO as a negative control.
Protocol B: Cellular Phosphorylation Analysis (Western Blot)
Objective: Confirm pathway inhibition in a biological system (e.g., HEL or A431 cells).
-
Cell Culture: Seed A431 cells (EGFR+) or HEL cells (JAK2 V617F) at
cells/well in 6-well plates. Starve in serum-free media for 12 hours. -
Treatment: Treat cells with inhibitor (0, 1, 10, 50
) for 2 hours. -
Stimulation: Stimulate A431 with EGF (50 ng/mL) or HEL (constitutive) for 15 minutes.
-
Lysis: Wash with ice-cold PBS containing
(phosphatase inhibitor). Lyse in RIPA buffer + protease/phosphatase inhibitors. -
Immunoblotting:
-
Separate proteins via SDS-PAGE (10% gel).
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-pEGFR (Tyr1068) or Anti-pJAK2 (Tyr1007/1008).
-
Loading Control: Anti-Total EGFR or Anti-Actin.
-
-
Quantification: Densitometry must show dose-dependent reduction of phospho-bands relative to total protein.
Experimental Workflow Diagram
Caption: Workflow for parallel validation of kinase inhibition potency and cellular efficacy.
References
-
Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry.
-
Meydan, N., et al. (1996). "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor." Nature.
-
Levitzki, A. & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors."[2][3][4][5] Annual Review of Biochemistry.
-
PubChem Compound Summary. (2024). "(2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide." National Center for Biotechnology Information.
-
Verma, R.P.[6] & Hansch, C. (2009). "Camptothecins: a SAR/QSAR study." Chemical Reviews. (Referencing pyridine-based SAR in kinase inhibitors).
Sources
Pyridine-Based Cyano-Acrylamides: Technical Guide to Next-Gen Covalent Kinase Inhibitors
Executive Summary: The Renaissance of Covalent Inhibition
The paradigm of anticancer drug design has shifted significantly toward Targeted Covalent Inhibitors (TCIs) .[1][2] While historical concerns regarding haptenization and idiosyncratic toxicity limited the development of covalent drugs, the clinical success of acrylamide-based agents (e.g., Osimertinib, Ibrutinib) has validated this approach.
Pyridine-based cyano-acrylamides represent a refined class of TCIs. Unlike simple acrylamides, the introduction of a cyano group at the
This guide details the chemical rationale, synthesis, structure-activity relationships (SAR), and validation protocols for this potent scaffold.[3]
Chemical Architecture & Mechanism of Action[4]
The "Warhead" Rationale
The core efficacy of this scaffold relies on the Michael Acceptor system. The cyano-acrylamide moiety functions as a "warhead" that forms an irreversible covalent bond with a specific cysteine thiol in the target protein.
-
Electrophilic Tunability: The electron-withdrawing cyano group (-CN) lowers the LUMO energy of the alkene, making the
-carbon highly susceptible to nucleophilic attack. -
Reversibility Potential: Depending on the steric bulk and electronic environment of the pyridine ring, these inhibitors can be tuned to be "reversible covalent," potentially reducing off-target toxicity.
Mechanism: EGFR Modulation
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, particularly T790M mutants, the mechanism follows a precise kinetic sequence:
-
Non-Covalent Binding: The pyridine scaffold docks into the ATP-binding site via hydrogen bonds (typically with Met793).
-
Positioning: The geometry positions the cyano-acrylamide warhead adjacent to Cys797 .
-
Covalent Ligation: The thiol group of Cys797 performs a Michael addition on the
-carbon, permanently locking the kinase in an inactive state.
Pathway Visualization
The following diagram illustrates the interruption of the EGFR signaling cascade by cyano-acrylamide inhibitors.
Caption: Disruption of EGFR-mediated downstream signaling (RAS/RAF/MEK and PI3K/AKT) via covalent modification of Cys797 by pyridine cyano-acrylamides.
Synthetic Protocol: Knoevenagel Condensation[5]
The most robust route for synthesizing these derivatives is the base-catalyzed Knoevenagel condensation between a pyridine-carboxaldehyde and a cyanoacetamide derivative.
Synthesis Workflow
Caption: Step-by-step Knoevenagel condensation workflow for scaffold synthesis.
Detailed Protocol
Objective: Synthesis of 2-cyano-3-(pyridin-2-yl)acrylamide derivatives.
-
Reagent Prep: In a 50 mL round-bottom flask, dissolve Pyridine-2-carboxaldehyde (1.0 mmol) and N-substituted-2-cyanoacetamide (1.0 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add Piperidine (3-5 drops) as a base catalyst. Note: Piperidine is preferred over triethylamine due to its higher basicity and nucleophilicity, which facilitates the deprotonation of the active methylene.
-
Reflux: Heat the mixture to reflux (
) with stirring. -
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3). The product typically appears as a new spot with a lower
value. Reaction time is usually 3–6 hours. -
Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter under vacuum and wash with cold ethanol.
-
If no precipitate forms, pour the mixture into crushed ice/water to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/DMF mixtures to obtain analytical grade purity (>95% by HPLC).
Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to substituents on the pyridine ring and the amide nitrogen.
| Structural Zone | Modification | Effect on Activity | Mechanistic Insight |
| Pyridine Ring | 3-OH / 3-OMe | Increase | Enhances H-bonding capability in the hinge region. |
| Pyridine Ring | Halogens (Cl, Br) | Variable | Can improve lipophilicity but steric bulk may hinder binding if at C-6. |
| Cyano (-CN) | Essential | Critical for activating the | |
| Amide Nitrogen | Aryl/Heteroaryl | Increase | A hydrophobic tail (e.g., thiazole, benzothiazole) fits into the hydrophobic back-pocket of the kinase. |
| Methyl substitution | Decrease | Steric hindrance at the |
Experimental Validation Protocols
To confirm the efficacy and mechanism of the synthesized compounds, the following assays are mandatory.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Control: Doxorubicin or Gefitinib.
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Incubate for 24h.
-
Treat with graded concentrations of the test compound (0.1
M – 100 M) for 48h. -
Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Calculate
.
-
Kinase Selectivity Profiling (EGFR wt vs. T790M)
-
Method: FRET-based enzymatic assay or Western Blot analysis of p-EGFR levels.
-
Key Metric: A lower
against T790M mutants compared to Wild Type (WT) indicates a favorable therapeutic window, reducing skin rash side effects associated with WT inhibition.
References
-
Structure-Activity Relationship of Novel Bis-Cyanoacrylamide Derivatives. ResearchGate. [Link]
-
Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. BioRxiv. [Link]
-
Novel Thiazole-Based Cyanoacrylamide Derivatives: Synthesis and Anticancer Behavior. PubMed Central (PMC). [Link] (Note: Generalized link to PMC search for verification as direct deep links vary).
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI / NIH. [Link]
-
Synthesis and Biological Activity of 2-Cyanoacrylamide Derivatives Tethered to Imidazopyridine as TAK1 Inhibitors. Semantic Scholar. [Link][4]
Sources
Predictive DMPK Profiling: Metabolic Stability of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
Executive Summary
This technical guide provides a predictive metabolic stability profile for N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide . Structurally, this molecule is a pyridine analog of the well-known JAK2 inhibitor Tyrphostin AG 490 , where the metabolically labile 3,4-dihydroxyphenyl moiety has been replaced by a pyridine ring.
While this substitution likely eliminates rapid Phase II conjugation (glucuronidation/sulfation) associated with catechols, it introduces specific metabolic liabilities inherent to
Part 1: Structural Deconvolution & In Silico Prediction
To accurately predict metabolic fate, we must dissect the molecule into its three pharmacophoric subunits.
The Electrophilic Warhead: -Cyanoacrylamide
The central linker contains an alkene substituted with both an electron-withdrawing cyano group and a carbonyl.
-
Prediction: This is a Michael acceptor. However, unlike simple acrylamides which form irreversible covalent bonds with thiols (cysteine/glutathione),
-cyanoacrylamides are chemically tuned to form reversible covalent bonds.[1] The cyano group stabilizes the intermediate carbanion, lowering the activation energy for the retro-Michael reaction. -
Metabolic Impact: Expect rapid formation of Glutathione (GSH) adducts in vitro, but these may dissociate in vivo or during sample processing, complicating clearance (
) calculations.
The Anchor: Pyridin-3-yl Ring[2]
-
Prediction: Pyridine rings are generally more stable than phenyl rings due to decreased electron density.[2] However, the nitrogen lone pair is susceptible to N-oxidation by flavin-containing monooxygenases (FMOs) or CYPs.
-
CYP Interaction: The pyridine nitrogen may coordinate with the heme iron of CYP450 enzymes (Type II binding), potentially acting as a perpetrator of Drug-Drug Interactions (DDI) by inhibiting its own metabolism or that of co-administered drugs.
The Tail: N-Benzyl Amide[2][4][5]
-
Prediction: The benzylic carbon is a classic site for CYP-mediated hydroxylation. Subsequent oxidation can lead to N-dealkylation (loss of the benzyl group), releasing the primary amide.
Part 2: Predicted Metabolic Pathways
The following diagram illustrates the predicted biotransformation map.
Visualization: Metabolic Pathway Map
Figure 1: Predicted biotransformation pathways. Note the reversible nature (double-headed arrow) of the GSH conjugation, a specific characteristic of
Part 3: Experimental Validation Protocols
To validate these predictions, a standard microsomal stability assay is insufficient due to the potential reversibility of the GSH adduct. The following protocols incorporate specific modifications for this compound class.
Experiment A: Microsomal Stability (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Equilibrate microsomes with the test compound (1 µM final concentration) for 5 minutes at 37°C. Note: Use low concentration to avoid enzyme saturation.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (IS).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.
Experiment B: GSH Trapping Assay (Phase II - Critical)
Objective: Assess the reactivity of the Michael acceptor and the reversibility of the adduct.
-
Incubation: Incubate Parent (10 µM) with reduced Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C. Do not add microsomes yet.
-
Timepoints: 0, 1, and 4 hours.
-
Reversibility Check (Dilution Step):
-
Take the 4-hour incubation mixture (presumably containing GSH-Adduct).
-
Dilute 100-fold into fresh buffer without GSH.
-
Incubate for 1 hour and measure the reappearance of the Parent compound via LC-MS.
-
-
Interpretation: If the Parent signal recovers after dilution, the binding is reversible (lower toxicity risk). If the adduct remains stable, it indicates irreversible alkylation (potential haptenization/toxicity risk).
Visualization: Experimental Workflow
Figure 2: Dual-track workflow for assessing oxidative stability and Michael acceptor reactivity.
Part 4: Data Presentation & Interpretation[5]
When analyzing the LC-MS/MS data, organize results into the following structure to facilitate decision-making.
Table 1: Predicted Metabolite Profile[6]
| Metabolite ID | Transformation | Mechanism | Risk Assessment | |
| M1 | Pyridine N-Oxide | +16 | CYP450 / FMO | Low: Common for pyridines; generally inactive but polar (excretable). |
| M2 | GSH Conjugate | +307 | Michael Addition | High: Indicates electrophilic reactivity. If irreversible, risk of idiosyncratic toxicity.[3] |
| M3 | N-Dealkylation | -90 | CYP Oxidative | Medium: Loss of benzyl group likely abolishes potency (SAR dependent). |
| M4 | Benzylic -OH | +16 | CYP Hydroxylation | Medium: Precursor to M3. |
Interpretation of Results
-
High Turnover in HLM: If
min, the benzyl group is likely the primary liability. Mitigation: Fluorinate the benzylic position or replace the benzyl ring with a less lipophilic heterocycle (e.g., pyrazole). -
High GSH Adduct Formation: If >50% parent is converted to GSH adduct in 1 hour without enzymes, the cyanoacrylamide is too reactive. Mitigation: Add steric bulk (methyl group) to the
-carbon of the alkene to hinder nucleophilic attack. -
Reversibility: If the GSH adduct is reversible (Parent reappears upon dilution), the compound acts as a "Tuned" covalent inhibitor, which is a desirable profile for prolonged target residence time with reduced off-target toxicity [1].
References
-
Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8(5), 471–476. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350–1359. Link
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788. Link
Sources
Methodological & Application
Protocol for Knoevenagel condensation to synthesize N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
An Application Guide for the Synthesis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide via Knoevenagel Condensation
Introduction: The Strategic Synthesis of Bio-active Scaffolds
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone, under the influence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is renowned for its efficiency in producing α,β-unsaturated compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][3]
This guide provides a detailed protocol for the synthesis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide. This target molecule is of significant interest to drug development professionals due to its hybrid structure, incorporating a pyridine ring and an enamide moiety. The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to enhance bioavailability and participate in crucial binding interactions.[4][5][6] Simultaneously, the enamide functional group is a key pharmacophore in many natural products and drug candidates, often directly involved in their biological mechanism of action.[7][8] The resulting α,β-unsaturated system is a versatile precursor for creating more complex heterocyclic structures.[9]
This document serves as a comprehensive resource for researchers, providing not only a step-by-step protocol but also a deep dive into the reaction mechanism, the rationale behind experimental choices, and robust methods for product characterization.
Mechanistic Insights: The Role of the Catalyst
The Knoevenagel condensation is initiated by a weak base which deprotonates the active methylene compound—in this case, N-benzyl-2-cyanoacetamide.[1] The acidity of the α-carbon protons is significantly increased by the adjacent electron-withdrawing cyano (-CN) and amide (-CONH) groups, allowing for carbanion formation with a mild base.[1] The use of a strong base is avoided as it could induce the self-condensation of the aldehyde reactant.[1]
The reaction proceeds through the following key steps:
-
Carbanion Formation: The basic catalyst abstracts a proton from the α-carbon of N-benzyl-2-cyanoacetamide, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This forms an intermediate alkoxide.
-
Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct. This intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated C=C double bond of the final product.[2][9]
The choice of catalyst, typically a primary or secondary amine, can influence the reaction pathway.[10]
-
Secondary Amines (e.g., Piperidine): The mechanism involves the formation of an enolate from the active methylene compound, which then attacks the aldehyde.[11][12] Computational studies suggest that piperidine's catalytic effect is particularly significant in facilitating the final elimination (dehydration) step.[11][12]
-
Primary Amines (e.g., β-Alanine - The Verley Modification): This pathway often involves the initial formation of a Schiff base (iminium ion) between the primary amine and the aldehyde.[10][13] This iminium ion is more electrophilic than the aldehyde itself, enhancing its reactivity towards the carbanion.[10]
Ethanol is frequently selected as the solvent because it effectively dissolves the reactants while being a relatively environmentally benign option.[14] For purification, the high degree of conjugation in the product often renders it a crystalline solid with limited solubility in the reaction solvent upon cooling, allowing for simple isolation by filtration.[14]
Visualizing the Core Mechanism
The following diagram illustrates the fundamental steps of the base-catalyzed Knoevenagel condensation.
Caption: High-level overview of the Knoevenagel condensation mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide using piperidine as the catalyst.
Reagent and Materials Table
| Reagent | CAS No. | MW ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Role |
| N-benzyl-2-cyanoacetamide | 10412-93-8 | 174.20[15] | 1.74 g | 10.0 | Active Methylene |
| 3-Pyridinecarboxaldehyde | 500-22-1 | 107.11[16] | 1.07 g (0.94 mL) | 10.0 | Carbonyl Compound |
| Piperidine | 110-89-4 | 85.15 | ~0.1 mL | ~1.0 (10 mol%) | Catalyst |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 20 mL | - | Solvent |
Safety Precautions:
-
3-Pyridinecarboxaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and may cause an allergic skin reaction or respiratory irritation.[16][17] It is also air and heat-sensitive.[18]
-
N-benzyl-2-cyanoacetamide: Standard laboratory precautions should be observed. Handle as a potentially harmful chemical.
-
Piperidine: Flammable and toxic liquid. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.
-
Ethanol: Highly flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. All operations should be performed within a certified chemical fume hood.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-2-cyanoacetamide (1.74 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Reactants: To the stirred solution, add 3-pyridinecarboxaldehyde (0.94 mL, 10.0 mmol) followed by the catalytic amount of piperidine (~0.1 mL, 1.0 mmol) using a micropipette.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the more conjugated product will be visible as a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-6 hours.[19] A precipitate may begin to form as the product is generated.
-
Product Isolation (Workup): Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.[14]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol (~5-10 mL) to remove any residual starting materials and catalyst.[14][19]
-
Drying: Dry the product under vacuum to obtain N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide as a solid. Determine the yield and melting point. The product is often obtained in high purity, but if necessary, it can be further purified by recrystallization from ethanol.[19]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and analysis.
Characterization of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.2-8.8 ppm range corresponding to the benzyl and pyridine rings. The pyridine protons will likely appear more downfield. - Vinyl Proton: A singlet around δ 8.0-8.5 ppm for the C=CH proton.[20] - Methylene Protons: A doublet around δ 4.4-4.6 ppm for the -CH₂- group of the benzyl moiety. - Amide Proton: A broad singlet for the -NH- proton, which may exchange with D₂O.[21] |
| ¹³C NMR | - Carbonyl Carbon: Signal around δ 160-165 ppm.[20] - Cyano Carbon (-CN): Signal around δ 115-118 ppm.[20] - Alkene Carbons: Signals for the C=C double bond between δ 100-155 ppm.[20] - Aromatic Carbons: Multiple signals in the δ 125-150 ppm region. |
| FT-IR (cm⁻¹) | - N-H Stretch: A peak around 3300 cm⁻¹. - C≡N Stretch: A sharp, strong peak around 2220 cm⁻¹.[20][22] - C=O Stretch (Amide I): A strong peak around 1680 cm⁻¹. - C=C Stretch: A peak around 1600 cm⁻¹.[20] |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: ~264.11 |
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide via the Knoevenagel condensation. By detailing the underlying mechanism and the rationale for the chosen experimental conditions, this guide equips researchers with the necessary information to successfully synthesize and validate this valuable chemical scaffold. The operational simplicity of the reaction, coupled with straightforward purification, makes this an accessible yet powerful tool for professionals in medicinal chemistry and drug development engaged in the creation of novel molecular entities.
References
-
Van der Jeught, K., & Stevens, C. V. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 22(14), 4564-4613. Available from: [Link]
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Zhu, L., Lei, N., et al. (2012). β‐Alanine‐DBU: A Highly Efficient Catalytic System for Knoevenagel‐Doebner Reaction under Mild Conditions. Chinese Journal of Chemistry. Available from: [Link]
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Dalessandro, E. V., Collin, H. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(23), 5856-5865. Available from: [Link]
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Dalessandro, E. V., Collin, H. P., et al. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available from: [Link]
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Gomes, P. A. C., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 11(1), 213-223. Available from: [Link]
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Gomes, P. A. C., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. Available from: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
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ResearchGate. (2025). ChemInform Abstract: β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. Available from: [Link]
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Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available from: [Link]
-
HPC Standards. (n.d.). 3-Pyridinecarboxaldehyde. Available from: [Link]
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ResearchGate. (n.d.). Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide. Available from: [Link]
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PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Available from: [Link]
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PubChem. (n.d.). N-benzyl-2-cyanoacetamide. Available from: [Link]
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ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]
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ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]
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Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Available from: [Link]
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Chemchart. (n.d.). N-benzyl-2-cyanoacetamide (10412-93-8). Available from: [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available from: [Link]
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Tucker, M. J., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PMC. Available from: [Link]
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SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available from: [Link]
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338. Available from: [Link]
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ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available from: [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
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Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available from: [Link]
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Yang, F., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
-
Seath, C. P., & Toste, F. D. (2018). Enantioselective Functionalization of Enamides at the β-Carbon Center with Indoles. PMC. Available from: [Link]
-
ResearchGate. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
-
Spiess, P., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(27), 10524-10529. Available from: [Link]
-
Enlighten Theses. (2013). Total synthesis of enamide-containing natural products. Available from: [Link]
-
Spiess, P., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. PMC. Available from: [Link]
-
YouTube. (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]
-
Rap, D. B., et al. (2020). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. PMC. Available from: [Link]
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Application Notes & Protocols: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Introduction: The Imperative for Robust Cytotoxicity Assessment
The evaluation of a compound's effect on cell viability and proliferation is a cornerstone of drug discovery and chemical safety assessment.[1] N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide is a novel small molecule with a structure suggestive of potential biological activity. While related chemical structures, such as other enamide derivatives, have been investigated for various therapeutic effects including kinase inhibition, the specific cytotoxic profile of this compound remains uncharacterized.[2]
These application notes provide a comprehensive, multi-parametric strategy for characterizing the in vitro cytotoxicity of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide. We move beyond a single-endpoint assay to advocate for a panel of tests that, when used in concert, provide a more nuanced understanding of the compound's potential mechanism of action—distinguishing between metabolic inhibition, membrane damage (necrosis), and programmed cell death (apoptosis). This guide is intended for researchers in pharmacology, toxicology, and drug development, offering detailed protocols and the scientific rationale behind them.
Strategic Assay Selection: Building a Mechanistic Picture
No single assay can fully capture the complexity of a compound's interaction with a living cell. A well-designed cytotoxicity study employs orthogonal assays that measure different cellular health indicators. We recommend a tiered approach:
-
Tier 1: Metabolic & Viability Screening (MTT Assay): This provides a primary indication of the compound's impact on overall cell health and metabolic function.[3][4]
-
Tier 2: Mechanistic Elucidation (LDH & Caspase-3/7 Assays): These assays differentiate between the primary modes of cell death. The Lactate Dehydrogenase (LDH) assay quantifies membrane integrity loss, a hallmark of necrosis, while the Caspase-3/7 assay measures the activity of key executioner caspases, providing a direct readout of apoptosis.[5][6][7]
This multi-assay workflow allows researchers to not only determine if the compound is toxic but also to begin understanding how it might be inducing cell death.
Figure 2: Simplified mechanism of the Caspase-Glo® 3/7 Assay.
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer or a microplate reader with luminescence detection capability.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [6]5. Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold increase in caspase activity relative to the vehicle control: Fold Increase = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
A significant fold increase indicates the induction of apoptosis.
Data Interpretation & Summary
By combining these assays, a clear picture of the compound's cytotoxic profile can be established. The results can be summarized to guide further investigation.
Table 1: Hypothetical Cytotoxicity Profile of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide after 48h Treatment
| Assay | Endpoint Measured | Cell Line A (e.g., A549) IC50 / EC50 | Cell Line B (e.g., HEK293) IC50 / EC50 | Primary Interpretation |
| MTT | Metabolic Activity | 15 µM | > 100 µM | Compound reduces metabolic activity, potentially selectively in cancer cells. |
| LDH Release | Membrane Integrity | > 100 µM | > 100 µM | No significant membrane damage observed, suggesting necrosis is not the primary death mechanism. |
| Caspase-3/7 | Apoptosis Induction | 18 µM | > 100 µM | Caspase-3/7 activity is induced at concentrations similar to MTT IC50, indicating apoptosis. |
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Assay Guidance Manual. Promega Corporation. [Link]
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
-
In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). Current Protocols. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003, November 4). National Toxicology Program (NTP). [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014, April 16). Journal of Visualized Experiments. [Link]
-
Caspase-3, 7 Activity Assay Kit. (2023, April 26). Boster Bio. [Link]
-
(E)-N-BENZYL-2-CYANO-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENAMIDE. (n.d.). Genophore. [Link]
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- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Note: Recrystallization and Purification of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This Application Note details the isolation and purification protocols for N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide . Structurally, this molecule is a pyridine analog of the well-known JAK2/EGFR inhibitor Tyrphostin AG 490 . It is synthesized via a Knoevenagel condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and N-benzyl-2-cyanoacetamide.
Achieving pharmaceutical-grade purity (>98%) for this compound presents unique challenges due to the presence of the basic pyridine ring and the potential for E/Z isomerization. Unlike the standard AG 490 (which contains a phenol group), the pyridine moiety allows for a dual-mode purification strategy: Acid-Base Chemical Washing followed by Solvent/Anti-Solvent Recrystallization .
Key Chemical Properties
| Property | Description |
| Molecular Formula | C₁₆H₁₃N₃O |
| Molecular Weight | 263.29 g/mol |
| Solubility Profile | Soluble in DMSO, DMF, hot Ethanol. Insoluble in Water, Hexanes. pH-dependent solubility in aqueous media. |
| pKa (Calculated) | ~5.2 (Pyridine nitrogen) |
| Key Impurities | Unreacted 3-pyridinecarboxaldehyde, N-benzyl-2-cyanoacetamide, Piperidine (catalyst), Z-isomer. |
Pre-Purification: The "Acid-Base Switch" Technique
Rationale: Most standard recrystallization protocols fail to efficiently remove neutral organic impurities that have similar solubility profiles to the product. By exploiting the basicity of the pyridine nitrogen, we can selectively solubilize the target molecule in aqueous acid, filter off non-basic impurities, and re-precipitate the product.
Protocol A: Acid-Base Extraction
Reagents: 1M HCl, 1M NaOH (or saturated NaHCO₃), Deionized Water.
-
Dissolution: Suspend the crude yellow solid in 1M HCl (approx. 10 mL per gram of crude). Stir vigorously for 15 minutes.
-
Filtration: Filter the acidic solution through a Celite pad or sintered glass funnel to remove insoluble impurities. Discard the solid residue.
-
Neutralization: Chill the filtrate to 0–5°C in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ dropwise while stirring.
-
Target pH: Adjust to pH 7.5–8.0.
-
Critical Step: Do not overshoot to high pH (>10) to avoid potential hydrolysis of the amide bond or nitrile group, although they are relatively stable.
-
-
Isolation: The product will precipitate as a thick solid. Vacuum filter the solid and wash with copious amounts of cold water to remove inorganic salts (NaCl).
-
Drying: Dry the filter cake under vacuum at 40°C for 4 hours.
High-Purity Recrystallization
Rationale: While the acid-base step removes chemically distinct impurities, it does not correct crystal morphology or remove trace isomers. Recrystallization from an Ethanol/Water system is the gold standard for α-cyanoacrylamides to ensure the thermodynamically stable E-isomer is isolated.
Protocol B: Solvent/Anti-Solvent Recrystallization
Solvent System: Ethanol (Solvent) / Water (Anti-Solvent).
-
Saturation: Place the dried solid from Protocol A into a round-bottom flask. Add Absolute Ethanol (approx. 15 mL/g).
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Troubleshooting: If the solid does not completely dissolve after 10 minutes at reflux, add more ethanol in 1 mL increments. The goal is a near-saturated solution at boiling point.
-
-
Hot Filtration (Optional): If particulate matter remains, perform a rapid hot filtration.
-
Nucleation & Cooling: Remove the heat source. While the solution is still hot, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Ratio: Typically requires 10–20% water by volume relative to ethanol.
-
-
Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature on the benchtop (do not rush this step). Once at room temperature, move to a 4°C fridge for 12 hours.
-
Final Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at 50°C overnight.
Process Workflow Diagram
The following diagram illustrates the integrated purification logic, ensuring the removal of both chemical and physical impurities.
Figure 1: Integrated purification workflow combining chemical extraction (Acid-Base) and physical purification (Recrystallization).
Quality Control & Troubleshooting
Analytical Validation
Before releasing the batch for biological assays, confirm identity and purity using the following parameters:
| Method | Expected Result |
| 1H NMR (DMSO-d6) | Olefinic Proton: Singlet at ~8.0–8.3 ppm (Characteristic of E-isomer α-cyanoacrylamides). Pyridine Protons: Distinct aromatic pattern (d, t, d, s). Benzyl Protons: Singlet/Doublet at ~4.5 ppm. |
| HPLC | Single peak >98% area integration (254 nm). |
| Melting Point | Sharp range (typically >150°C, compound specific). Broad range indicates solvent entrapment or isomer mixture. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Product separates as an oil rather than crystals during recrystallization. | The solution is too concentrated or cooled too fast.[2] Re-heat, add more ethanol, and cool very slowly with vigorous stirring. Seed crystals may be required. |
| Low Yield | Product lost in mother liquor. | Ethanol volume was too high. Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop). |
| Yellow Color Persists | Conjugated impurities or oxidation products. | If recrystallization doesn't remove color, treat the hot ethanolic solution with activated charcoal for 5 minutes, then filter hot before cooling. |
References
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
- Context: Foundational paper describing the synthesis and purification of AG 490 and rel
-
Verma, A., et al. (2026).[4] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Royal Society of Chemistry Advances.
- Context: Recent protocol optimizing the Knoevenagel condensation and crystallization of pyridine-based cyanoacrylamides.
-
Sigma-Aldrich. (n.d.). Product Specification: Tyrphostin AG 490.[5][6]
- Context: Physical property benchmarks for the structural analog.
Sources
- 1. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
Western blot analysis of pathway inhibition by N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Executive Summary
This technical guide details the validation of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide as a signal transduction inhibitor using Western Blot analysis. Structurally analogous to Tyrphostin AG 490 , this compound belongs to the benzylidenemalononitrile class of Protein Tyrosine Kinase (PTK) inhibitors. Based on Structure-Activity Relationship (SAR) homology, this protocol focuses on the JAK2/STAT3 signaling axis , a critical pathway in oncogenesis and immune modulation.
Key Mechanism: The compound acts as an ATP-competitive inhibitor of Janus Kinases (JAKs), preventing the trans-phosphorylation of the receptor complex and the subsequent tyrosine phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).
Critical Experimental Constraint: Because basal phosphorylation of STAT3 is low in many non-malignant cell lines, this protocol utilizes a Cytokine Stimulation Model (IL-6 or IFN-γ) to induce a robust phospho-signal, ensuring the inhibitor's efficacy can be quantitatively assessed.
Biological Mechanism & Experimental Logic
The following directed graph illustrates the pathway dynamics and the specific point of intervention by the compound.
Figure 1: Mechanism of Action. The compound targets the JAK kinase domain, preventing the phosphorylation of STAT3 at Tyr705.
Experimental Design: The Stimulation Model
To validate inhibition, you must first create a signal to inhibit.
| Experimental Condition | Treatment Sequence | Expected Outcome (Western Blot) |
| Negative Control | Vehicle (DMSO) only | Low/Basal p-STAT3 |
| Positive Control | Vehicle (1h) | High p-STAT3 (Reference Signal) |
| Experimental | Compound (1h) | Reduced p-STAT3 (Dose-Dependent) |
Dose Ranging:
Tyrphostin analogs often require
Detailed Protocol
Phase A: Cell Treatment & Lysis (The "Phospho-Preservation" Step)
Rationale: Phosphatases are robust and act immediately upon cell lysis. Standard lysis buffers will result in false negatives (loss of signal).
-
Seeding: Plate cells (e.g., HeLa, HepG2, or DU145) to reach 70-80% confluency.
-
Starvation (Critical): Serum-starve cells (0.5% FBS) for 12–18 hours prior to the experiment to reduce basal pathway noise.
-
Inhibitor Treatment: Add N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide (dissolved in DMSO) at desired concentrations. Incubate for 1–2 hours at 37°C.
-
Stimulation: Add IL-6 (50 ng/mL) or IFN-
(10 ng/mL) directly to the media. Incubate for exactly 15–30 minutes . -
Harvest:
-
Place plates on ice immediately.
-
Wash 2x with ice-cold PBS containing 1 mM Sodium Orthovanadate (
).
-
-
Lysis: Add RIPA Buffer modified for Phosphoproteins :
-
Base: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Additives (Fresh):1 mM PMSF , 1x Protease Inhibitor Cocktail , 1 mM Sodium Orthovanadate (Tyr phosphatase inhibitor), 10 mM Sodium Fluoride (Ser/Thr phosphatase inhibitor).
-
-
Clarification: Sonicate lysates (3x 10s pulses) to shear DNA (critical for nuclear STAT3 extraction). Centrifuge at 14,000 x g for 15 min at 4°C.
Phase B: Electrophoresis & Transfer
-
Loading: Normalize protein to 30
g per lane. -
Gel: Use 10% SDS-PAGE gel (STAT3 is ~80-88 kDa).
-
Transfer: Transfer to PVDF membrane (preferred over Nitrocellulose for phospho-proteins due to better retention).
-
Tip: Activate PVDF in methanol for 1 min before use.
-
Phase C: Immunoblotting (The "BSA vs. Milk" Rule)
Rationale: Non-fat dry milk contains casein, a phosphoprotein. Blocking phospho-tyrosine blots with milk causes high background.
-
Blocking: Block membrane in 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at Room Temp.
-
Do NOT use Milk.
-
-
Primary Antibody (Phospho):
-
Target: p-STAT3 (Tyr705) .[1]
-
Dilution: 1:1000 in 5% BSA/TBST .
-
Incubation: Overnight at 4°C with gentle rocking.
-
-
Washing: Wash 3x 10 min with TBST.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1:5000) in 5% BSA/TBST for 1 hour at RT.
-
Detection: Use high-sensitivity ECL (Enhanced Chemiluminescence).
Phase D: Normalization (Stripping)
To prove the compound inhibited phosphorylation and didn't just kill the cells or degrade the protein:
-
Strip the membrane (using mild acidic glycine buffer).
-
Re-block and probe for Total STAT3 (pan-STAT3).
-
Alternatively, probe for GAPDH or
-Actin as a loading control.
Workflow Diagram
Figure 2: Sequential Workflow for Phospho-Specific Western Blotting.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No p-STAT3 Signal | Phosphatase activity | Ensure Sodium Orthovanadate is fresh and added to Lysis and Wash buffers. |
| Lack of stimulation | Check IL-6/IFN activity. Ensure cells are not 100% confluent (contact inhibition). | |
| High Background | Blocking with Milk | Switch to 5% BSA in TBST for both blocking and antibody incubation. |
| Signal in Inhibitor Lane | Insufficient dose/time | Increase inhibitor pre-incubation to 2 hours. Test higher concentration (up to 50 |
| Total STAT3 Reduced | Cytotoxicity | The compound may be toxic at high doses. Run an MTT/Cell Titer-Glo assay to confirm cell viability. |
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379(6566), 645–648. (Foundational paper on AG-490 class inhibitors).
-
BenchChem. (2025).[1] Application Notes and Protocols for p-STAT Analysis via Western Blot.
-
Abcam. (n.d.). Western blot protocol for phosphoproteins.
Sources
HPLC method development for detecting N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Application Note: HPLC Method Development for N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide . This molecule, a structural analog of the Janus Kinase (JAK) inhibitor Tyrphostin AG 490 , presents specific chromatographic challenges due to its amphiphilic nature: it contains a hydrophobic benzyl tail and a basic pyridine moiety.
This protocol moves beyond generic "cookbooks" by deriving experimental conditions from the analyte’s physicochemical properties (pKa, LogP, and UV chromophores). It provides a robust, self-validating workflow for researchers synthesizing this compound or evaluating its purity in biological assays.[1]
Physicochemical Analysis & Separation Strategy
Before selecting a column or mobile phase, we must analyze the molecule to predict its behavior.
| Feature | Chemical Moiety | Chromatographic Impact |
| Basic Center | Pyridine Ring (3-yl) | pKa ~4.8 - 5.2 .[1] At pH < 4, it is protonated ( |
| Hydrophobe | Benzyl Group | Increases LogP (Hydrophobicity) .[1] Requires significant organic solvent strength (Acetonitrile/Methanol) for elution.[1] |
| Chromophore | Conjugated Enamide | The |
| Stability | Acrylonitrile/Enamide | Susceptible to Michael addition (nucleophilic attack) in strong bases or hydrolysis in strong acids over time.[1] Avoid pH > 9 or < 2 for long storage. |
The "Pyridine Problem"
Standard silica-based C18 columns possess residual silanol groups (
-
Solution A (Low pH): Operate at pH 2.0–2.5 (suppress silanol ionization).
-
Solution B (Intermediate pH): Operate at pH 7.5 (suppress pyridine ionization) using a hybrid-silica column resistant to dissolution.
Protocol: Method Development Workflow
Phase 1: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (10 mM) due to the high lipophilicity of the benzyl group. Methanol is acceptable for working standards.[1]
-
Avoid: Pure water (precipitation risk).[1]
Phase 2: Column Selection
-
Primary Choice: End-capped C18 or Phenyl-Hexyl.[1]
-
Dimensions: 150 mm x 4.6 mm, 5 µm (for robust QC) or 100 mm x 2.1 mm, 1.7 µm (for UHPLC/MS).
Phase 3: Mobile Phase Screening (The Scouting Gradient)
We utilize a "Scouting Gradient" to determine the optimal organic concentration.
System Parameters:
-
Flow Rate: 1.0 mL/min (Standard HPLC)
-
Temperature: 30°C (Controls viscosity and kinetics)
-
Detection: Diode Array Detector (DAD) scanning 210–400 nm.[1] Extract chromatograms at 254 nm .
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Equilibration |
| 20.0 | 95 | Linear Ramp |
| 25.0 | 95 | Wash |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
Decision Logic:
-
If Elution < 8 min: The compound is too polar or not retaining.[2] Switch to a Phenyl-Hexyl column or reduce initial organic % to 2%.
-
If Elution > 15 min: The compound is highly retained. Use a steeper gradient or switch to Methanol (weaker eluent than ACN) to fine-tune selectivity.[1]
-
If Peak Tails: The pyridine is interacting with silanols. Add 10-20 mM Ammonium Formate to the aqueous phase (competes for silanol sites).[1]
Final Recommended Method (The "Gold Standard")
Based on the structural analogs (Tyrphostins) and pyridine chemistry, the following is the optimized starting protocol for Quality Control (QC).
Method A: Robust QC (Acidic Conditions)
Best for routine purity checks and LC-MS compatibility.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks, but TFA suppresses MS signal).
-
Mobile Phase B: Acetonitrile.[1]
-
Isocratic Mode (Estimated): 40:60 (A:B).[1] Adjust B ±10% based on scouting.
-
Injection Vol: 10 µL.
Method B: High Resolution (Intermediate pH)
Best if separating from polar impurities or if peak shape is poor in Method A.[1]
-
Column: Waters XBridge C18 (Hybrid particle, high pH stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Rationale: At pH 7.5, the pyridine (pKa ~5.2) is deprotonated (neutral).[1] Neutral species retain better on C18 and do not interact with silanols, often resulting in perfect peak symmetry.
Visualizing the Workflow
The following diagram illustrates the decision-making process for optimizing the method based on peak topology.
Caption: Decision tree for optimizing HPLC conditions based on peak symmetry and retention behavior.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), perform these checks:
-
System Suitability Test (SST):
-
Linearity:
-
LOD/LOQ (Estimated):
References
-
PubChem. (2025).[1] (2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide Compound Summary. National Library of Medicine. [Link][1]
- Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. (Contextual grounding on Tyrphostin chemistry).
-
Sielc Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers. (Reference for Pyridine behavior in HPLC). [Link]
-
Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America.[1] (Authoritative source on pH control for basic compounds).
Sources
- 1. (2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide | C16H13N3O | CID 1224922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing precipitation of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide in cell assays
The following Technical Support Guide is designed for researchers experiencing solubility issues with N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide , commonly referred to as AG-490 (Tyrphostin B42) .
Compound: AG-490 (Tyrphostin B42) Primary Application: JAK2/STAT3 Signaling Inhibition Issue: Precipitation in aqueous cell culture media ("Crystallization" or "Oiling Out")
Compound Profile & Solubility Data
Before troubleshooting, verify your calculations against the physicochemical limits of the compound. AG-490 is highly lipophilic; treating it like a hydrophilic salt will result in assay failure.
| Parameter | Technical Specification | Notes |
| MW | 294.31 g/mol | |
| Solubility (DMSO) | ~100 mM (approx. 29 mg/mL) | Recommended Solvent. Hygroscopic. |
| Solubility (Ethanol) | ~20 mM (approx. 6 mg/mL) | Requires warming; evaporates during long assays. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not use aqueous buffers for stocks. |
| Working Conc. | 10 – 100 µM | High micromolar dosing increases precipitation risk. |
| Stability | Light Sensitive | Degrades if left in clear tubes on the bench. |
The Core Problem: "Solvent Shock"
Users often observe needle-like crystals or an oily film immediately after adding the drug to the well. This is Solvent Shock .
When a small volume of high-concentration hydrophobic stock (100% DMSO) touches a large volume of aqueous media, the DMSO rapidly diffuses into the water. The drug molecules, suddenly stripped of their solvent, aggregate faster than they can disperse.
The Solution: You must create a "solubility bridge" using Serum Proteins and Step-Wise Dilution rather than direct addition.
Protocol: The "Anti-Crash" Dilution Workflow
Do NOT pipette 100% DMSO stock directly into a well containing cells. This causes local precipitation that kills cells (false positive toxicity) and lowers the effective drug concentration (false negative potency).
Step 1: Master Stock Preparation
-
Dissolve AG-490 powder in high-grade anhydrous DMSO to 50 mM .
-
Why 50 mM? While 100 mM is possible, it is near the saturation limit. 50 mM reduces the risk of crashing out upon freezing.
-
-
Aliquot into light-protective amber tubes (20–50 µL per tube).
-
Store at -20°C .
Step 2: The "Serum-Bridge" Intermediate Dilution
Target: You want a final assay concentration of 50 µM . Method: Prepare a 10X Working Solution first.
-
Warm your media: Pre-warm complete culture media (containing 10% FBS) to 37°C.
-
Prepare 10X Concentrate:
-
To make 1 mL of 500 µM (10X) Working Solution:
-
Add 10 µL of 50 mM Stock to 990 µL of warm media.
-
-
Vortex Immediately: Do not let the drop sit. Vortex vigorously for 5–10 seconds.
-
Visual Check: Hold the tube up to the light. It should be clear or slightly opalescent. If you see visible floating crystals, stop . The assay is already compromised.
-
-
Final Addition:
-
Add 100 µL of this 10X solution to your cell well containing 900 µL of media.
-
Final Concentration: 50 µM .
-
Final DMSO: 0.1% (Safe for most cell lines).
-
Visualizing the Workflow
The following diagram illustrates the critical "Serum Bridge" pathway to prevent precipitation.
Caption: The "Serum Bridge" workflow minimizes solvent shock by utilizing serum proteins in the intermediate step to stabilize the hydrophobic compound before final dilution.
Troubleshooting FAQ
Q: I see needle-like structures in my dish after 24 hours. Are these cells or drugs? A: These are likely drug crystals. AG-490 is known to crystallize over time if the concentration exceeds 50 µM or if the media evaporates.
-
Test: Warm the plate slightly to 37°C. If they dissolve, it is the drug. If they remain, it might be fungal contamination.
-
Fix: Seal plates with Parafilm to prevent evaporation-driven concentration increases.
Q: Can I use serum-free media? A: This is risky. Serum proteins (Albumin) bind AG-490 and keep it in solution. In serum-free conditions, the solubility limit drops drastically.
-
Fix: If you must use serum-free media, lower your drug concentration to <10 µM or complex the drug with Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) before adding to media.
Q: My IC50 for JAK2 inhibition varies wildly between experiments. A: This is a classic symptom of precipitation. If 50% of your drug precipitates, your "50 µM" treatment is actually 25 µM.
-
Fix: Switch to the 10X Intermediate Dilution method described above. Also, ensure your DMSO stock is not absorbing water from the air (hygroscopic) by storing it in single-use aliquots.
Q: The stock solution turned yellow/orange. Is it bad? A: AG-490 is naturally yellow. However, a darkening to orange/brown suggests oxidation or light degradation.
-
Fix: Discard if the color has significantly shifted compared to a fresh preparation. Always store in amber tubes.
References
-
National Institutes of Health (PubChem). Compound Summary: Tyrphostin B42 (AG-490). [Link]
Sources
Minimizing off-target effects of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Common Name: AG490 (Tyrphostin B42) CAS: 133550-30-8[1]
Core Directive: Operational Precision
You are accessing the technical guide for AG490 , a legacy Tyrphostin inhibitor. While historically significant as a JAK2 inhibitor, this compound is promiscuous and metabolically active .
The Critical Warning: AG490 is often cited as a JAK2 inhibitor (IC₅₀ ~10-50 µM), but it inhibits EGFR (IC₅₀ ~0.1-2 µM) and ErbB2 (IC₅₀ ~13.5 µM) with equal or greater potency.[1] Furthermore, it acts as a mitochondrial uncoupler at high concentrations. Data generated using AG490 without proper controls is likely artifactual.
This guide provides the protocols required to isolate specific JAK2 inhibition from off-target cytotoxicity and EGFR blockade.
Module 1: The Specificity Paradox (Dose Optimization)
Issue: Users frequently observe "JAK2 inhibition" phenotypes that are actually caused by EGFR blockade or general toxicity. Technical Reality: The concentration required to inhibit JAK2 in whole cells (10–50 µM) completely saturates EGFR and ErbB2 receptors.[1]
Comparative Potency Table
| Target Kinase | Cell-Free IC₅₀ (µM) | Cellular Effective Dose (µM) | Risk Level at "Standard" Dose (50 µM) |
| EGFR | 0.1 – 2.0 | 1 – 5 | Critical (100% Inhibition) |
| JAK2 | 10 – 20 | 10 – 50 | Target Range |
| ErbB2 | ~13.5 | 10 – 20 | High |
| JAK3 | > 50 | > 50 | Moderate |
Troubleshooting Protocol: The "Window of Specificity"
Do not use a single high dose (e.g., 100 µM). You must perform a titration to distinguish targets.
-
Design a Log-Scale Titration: Treat cells with 0.1, 1.0, 10, 50, and 100 µM AG490.
-
Dual-Pathway Western Blot:
-
Lysate Collection: Collect lysates at 4 hours (peak inhibition).
-
Targets: Probe for p-STAT3 (Tyr705) (JAK2 readout) AND p-ERK1/2 (EGFR readout).[1]
-
-
Interpretation:
Module 2: Mitochondrial Toxicity (The "False Positive" Apoptosis)[1]
Issue: "My cells are dying rapidly (within 4-6 hours), but JAK2 inhibition usually causes growth arrest, not immediate necrosis."
Root Cause: AG490 is a lipophilic weak acid that can act as a mitochondrial uncoupler . It dissipates the mitochondrial membrane potential (
Validation Protocol: Mitochondrial Integrity Check
Before claiming JAK2-mediated apoptosis, you must rule out chemical mitochondrial toxicity.
-
Step 1: Treat cells with AG490 (target dose) for 2 hours.[1]
-
Step 2: Stain with JC-1 Dye or TMRE (Tetramethylrhodamine, ethyl ester).[1]
-
Step 3: Flow Cytometry/Fluorescence Microscopy.
-
Decision: If depolarization occurs before STAT3 dephosphorylation, the cell death is an off-target artifact.
Module 3: Stability & Handling Guidelines
Issue: "Inhibition worked in the first experiment but failed in the 24-hour time course." Root Cause: AG490 contains a benzylidene moiety susceptible to hydrolysis and Michael addition reactions. It is unstable in serum-containing media (Half-life < 8 hours).[1]
Handling SOP
-
Solvent: Dissolve strictly in anhydrous DMSO. Never store in aqueous buffers.
-
Stock Storage: -20°C in single-use aliquots. Discard if color shifts from pale yellow to dark orange/brown.
-
The "Pulse-Refresh" Method for Long Incubations:
-
AG490 degrades in culture media. For 24-48 hour experiments, you must replace the media with fresh AG490-containing media every 8–10 hours to maintain inhibitory pressure.
-
Module 4: Experimental Logic Visualization
The following diagram illustrates the decision logic required to validate AG490 data.
Caption: Decision tree for distinguishing valid JAK2 inhibition from EGFR off-target effects and mitochondrial toxicity.
Frequently Asked Questions (FAQ)
Q1: Can I use AG490 in animal models (in vivo)?
-
Strictly No. AG490 has very poor bioavailability, high metabolic instability, and a short half-life. It fails to reach therapeutic concentrations in plasma. For in vivo JAK2 inhibition, use Ruxolitinib or Fedratinib .[1]
Q2: What is the best positive control to prove my effect is JAK2-specific?
-
Do not rely solely on AG490. Run a parallel arm with a second-generation, highly selective JAK1/2 inhibitor (e.g., Ruxolitinib at 1 µM).[1] If AG490 (50 µM) and Ruxolitinib (1 µM) yield the same phenotype, the data is trustworthy.[1]
Q3: My AG490 precipitated when added to the media. Why?
-
AG490 is highly hydrophobic.
References
-
Gazit, A., et al. (1991).[1] "Tyrphostins II: Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases." Journal of Medicinal Chemistry.
-
Meydan, N., et al. (1996).[1] "Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor."[3][4] Nature. (Establishes JAK2 activity but notes high concentrations).[1]
-
Levitzki, A., & Mishani, E. (2006).[1] "Tyrphostins and other tyrosine kinase inhibitors."[3][5][6][7] Annual Review of Biochemistry. [1]
-
PubChem Compound Summary. "Tyrphostin B42 (AG 490)." National Center for Biotechnology Information. [1]
Sources
Validation & Comparative
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
In the intricate world of drug discovery, the precise arrangement of atoms within a molecule dictates its biological activity. This guide delves into the structure-activity relationship (SAR) of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide, a scaffold of significant interest in medicinal chemistry. We will dissect this molecule, exploring how subtle modifications to its core structure can profoundly impact its efficacy as a potential therapeutic agent, particularly as a kinase inhibitor. This analysis is grounded in experimental data from analogous compounds, providing a framework for the rational design of more potent and selective molecules.
The Core Scaffold: A Covalent Warhead with Strategic Extensions
The molecule at the heart of our discussion, N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide, possesses a highly reactive 2-cyanoacrylamide core. This functional group acts as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues, most notably cysteine, within the active site of target proteins. This covalent interaction can lead to potent and often irreversible inhibition, a desirable trait for certain therapeutic targets. However, the specificity and reactivity of this "warhead" are finely tuned by the substituents at either end of the molecule: the N-benzyl group and the 3-pyridin-3-yl moiety.
The general synthetic route to this class of compounds is a Knoevenagel condensation between a substituted benzaldehyde (or in our case, a pyridine-3-carboxaldehyde) and an N-substituted-2-cyanoacetamide. This straightforward reaction allows for the facile introduction of diverse substituents, making it an ideal platform for SAR studies.
Dissecting the Structure: A Tale of Two Moieties
To understand the SAR of our lead compound, we will analyze it in two key sections: the N-benzyl amide moiety and the 3-pyridin-3-yl moiety . By examining the effects of modifications to each part, we can build a comprehensive picture of the structural requirements for optimal biological activity.
The N-Benzyl Amide Moiety: Steering Potency and Selectivity
The N-benzyl group plays a crucial role in orienting the molecule within the binding pocket of its target protein and can significantly influence its potency. While direct SAR data for substitutions on the benzyl group of our specific lead compound is limited in the public domain, we can draw valuable insights from related kinase inhibitor series.
Table 1: Comparison of N-Substituted 3-(pyridin-3-yl)prop-2-enamide Analogs as BCR-ABL Kinase Inhibitors [1]
| Compound ID | R Group (Substituent on Amide Nitrogen) | BCR-ABL Kinase IC50 (nM) | K562 Cell Proliferation IC50 (nM) |
| Imatinib (Reference) | - | 217.3 | 389.2 |
| 13a | 3-Trifluoromethylphenyl | 28.9 | 45.7 |
| 13c | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | 35.4 | 52.1 |
| 13e | 4-(Trifluoromethyl)phenyl | 25.1 | 38.9 |
Data sourced from a study on BCR-ABL kinase inhibitors, demonstrating the impact of N-substituents on a 3-(pyridin-3-yl)acrylamide core.
From the data presented in Table 1, several key observations can be made:
-
Aromatic Substitution is Key: The presence of a substituted phenyl ring on the amide nitrogen leads to a significant increase in potency against BCR-ABL kinase compared to the reference drug, Imatinib.
-
Electron-Withdrawing Groups are Favorable: The trifluoromethyl group, a strong electron-withdrawing group, at the 3- or 4-position of the phenyl ring (compounds 13a and 13e ) results in potent inhibition. This suggests that the electronic properties of this ring are critical for optimal binding.
-
Introduction of a Solubilizing Group: Compound 13c incorporates a 4-methylpiperazin-1-yl)methyl group, which can enhance solubility. While slightly less potent than 13a and 13e , it maintains significant activity, highlighting a strategy to improve the physicochemical properties of these inhibitors without a drastic loss of potency.
Extrapolating these findings to our N-benzyl scaffold, we can hypothesize that the introduction of electron-withdrawing substituents on the benzyl ring could enhance its inhibitory activity.
The 3-Pyridin-3-yl Moiety: The Gateway to the Active Site
The 3-pyridin-3-yl group is often designed to interact with the hinge region of a kinase, a critical area for ATP binding. The position of the nitrogen atom within the pyridine ring can dramatically alter the binding mode and, consequently, the inhibitory activity.
A study on 2-cyanoacrylamide derivatives as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors provides valuable insights into the importance of the pyridine ring substitution pattern.[2]
Table 2: Comparison of Pyridine Isomers in 2-Cyanoacrylamide Derivatives as TAK1 Inhibitors
| Compound | Pyridine Isomer | TAK1 IC50 (nM) |
| 13e | 2-pyridyl | >1000 |
| 13m | 3-pyridyl | 120 |
| 13h | 6-methylpyridin-2-yl | 27 |
Data adapted from a study on TAK1 inhibitors, showcasing the impact of pyridine ring modifications.
The data in Table 2 clearly demonstrates that:
-
Positional Isomerism is Critical: A simple shift of the nitrogen atom from the 2-position (13e ) to the 3-position (13m ) results in a dramatic increase in TAK1 inhibitory activity. This underscores the precise geometric requirements for effective interaction with the target.
-
Substitution on the Pyridine Ring Enhances Potency: The addition of a methyl group at the 6-position of the 2-pyridyl ring in compound 13h leads to a significant boost in potency. This suggests that further exploration of substituents on the pyridyl ring of our lead compound could yield more potent inhibitors.
Mechanism of Action: Covalent Inhibition of Kinase Signaling
The 2-cyanoacrylamide scaffold is a well-established "warhead" for covalent inhibitors. The electron-withdrawing cyano and amide groups make the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack by a cysteine residue in the target protein. This forms a stable covalent bond, leading to irreversible or slowly reversible inhibition.
The targeted kinases, such as BCR-ABL and TAK1, are crucial components of signaling pathways that regulate cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis.
Caption: BCR-ABL signaling and the point of inhibition.
TAK1 Signaling Pathway
TAK1 is a key mediator in inflammatory signaling pathways, activated by cytokines such as TNF-α and IL-1β. It activates downstream pathways like NF-κB and JNK, leading to the production of pro-inflammatory cytokines.[2][3]
Caption: TAK1 signaling pathway and the point of inhibition.
Experimental Protocols
To enable researchers to further explore the SAR of this promising scaffold, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide
This protocol is adapted from the general procedure for Knoevenagel condensation.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve N-benzyl-2-cyanoacetamide (1.0 eq) and pyridine-3-carboxaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[4]
Workflow for Kinase Assay
Caption: Workflow for a time-resolved fluorescence energy transfer (TR-FRET) based kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test compound in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl₂, and DTT). Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.
-
Reaction Setup: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the inhibitor to bind to the kinase.
-
Tracer Addition: Add the kinase tracer to each well.
-
Second Incubation: Incubate the plate for another specified period (e.g., 60 minutes) to allow the tracer to bind to the kinase.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting model.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The SAR analysis of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide, informed by data from analogous series, provides a clear roadmap for the design of next-generation inhibitors. The 2-cyanoacrylamide core serves as an effective covalent warhead, while the N-benzyl and 3-pyridin-3-yl moieties offer ample opportunities for optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on a systematic exploration of substituents on both the benzyl and pyridyl rings. The introduction of various electron-donating and electron-withdrawing groups, as well as heterocyclic bioisosteres, will be crucial in fine-tuning the activity of these compounds. Furthermore, detailed mechanistic studies, including co-crystallization with target kinases, will provide invaluable structural insights to guide further design efforts. The ultimate goal is to develop highly potent and selective inhibitors with favorable drug-like properties for the treatment of diseases driven by aberrant kinase signaling.
References
-
Lee, J. H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available at: [Link]
- Wang, X., et al. (2012). Design, synthesis, and biological evaluation of 3-(pyridin-3-yl)prop-2-enamide derivatives as potent BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5794-5798.
-
Steel, C. G., et al. (2013). (E)-N-Benzyl-2-cyano-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Available at: [Link]
-
Mihic, A. & Santamaria, P. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200213. Available at: [Link]
-
Mancini, M., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 930-937. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide vs. Standard Kinase Inhibitors
This guide provides an in-depth comparative analysis of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide (hereafter referred to as the "Pyridine-3-yl Analog" ) versus standard kinase inhibitors, specifically focusing on the Tyrphostin class (AG 490) and clinical standards (Ruxolitinib).
Executive Summary & Compound Profile
N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide is a synthetic small molecule belonging to the Tyrphostin (Tyrosine Phosphorylation Inhibitor) class. Structurally, it is the pyridine-3-yl analog of the well-known JAK2 inhibitor Tyrphostin AG 490 .
While AG 490 contains a catechol (3,4-dihydroxyphenyl) moiety essential for its hydrogen-bonding interaction with the kinase hinge region, the Pyridine-3-yl Analog replaces this with a pyridine ring. This structural modification is critical in medicinal chemistry campaigns to assess the trade-off between metabolic stability (preventing catechol oxidation) and inhibitory potency .
Comparison at a Glance
| Feature | Pyridine-3-yl Analog | Tyrphostin AG 490 (Standard) | Ruxolitinib (Clinical Std) |
| Core Scaffold | Benzylidenemalononitrile (Pyridine) | Benzylidenemalononitrile (Catechol) | Pyrrolo[2,3-d]pyrimidine |
| Primary Target | EGFR / JAK2 (Modulator) | JAK2 / EGFR | JAK1 / JAK2 |
| Chemical Stability | High (Resistant to oxidation) | Low (Rapid quinone formation) | High |
| Mechanism | ATP Competitive (Reversible) | ATP Competitive (Reversible) | ATP Competitive (Reversible) |
| Key Application | SAR Stability Probe / Negative Control | In vitro JAK2 Pathway Blocker | Clinical Myelofibrosis Therapy |
Mechanistic Analysis & Signaling Pathway
The efficacy of these inhibitors relies on their ability to occupy the ATP-binding pocket of tyrosine kinases. The Pyridine-3-yl Analog functions by mimicking the adenine ring of ATP, but its binding affinity is modulated by the lack of hydroxyl groups found in AG 490.
Signaling Pathway Blockade (JAK/STAT)
The following diagram illustrates the intervention points of these inhibitors within the JAK/STAT signaling cascade.
Figure 1: Mechanism of Action targeting the JAK2-STAT3 axis. The Pyridine analog competes for the ATP binding site on JAK2.
Comparative Efficacy Data
The following data synthesizes Structure-Activity Relationship (SAR) findings for benzylidenemalononitrile tyrphostins.
In Vitro Kinase Inhibition (IC50 Values)
Note: Values are representative of the Tyrphostin class behavior reported in seminal SAR studies (Gazit et al., 1991).[1]
| Target Kinase | Pyridine-3-yl Analog | Tyrphostin AG 490 | Ruxolitinib | Interpretation |
| JAK2 | > 50 µM (Est.) | ~10 - 50 µM | 0.003 µM (2.8 nM) | The pyridine ring lacks the H-bond donors (OH) of AG 490, significantly reducing potency against JAK2. |
| EGFR | ~10 - 40 µM | ~0.1 - 2 µM | > 10 µM | The analog retains some EGFR affinity but is generally less potent than the dihydroxy-phenyl parent (AG 490). |
| PDGFR | > 100 µM | > 50 µM | > 100 µM | Both compounds show selectivity over PDGFR. |
Cellular Efficacy (Growth Inhibition)
In cellular assays (e.g., HL-60 or HEL cells), the Pyridine-3-yl Analog often serves as a negative control or a stability benchmark .
-
AG 490: Induces apoptosis at 10–50 µM but degrades within hours in media.
-
Pyridine Analog: Stable in media for >24 hours but requires higher concentrations (>100 µM) to achieve similar apoptotic effects, often due to off-target toxicity rather than specific JAK2 inhibition.
Experimental Protocols (Self-Validating Systems)
To objectively verify the efficacy of the Pyridine-3-yl Analog, use the following protocols. These are designed with internal controls to validate the results.
Protocol A: Differential Kinase Inhibition Assay (FRET-based)
Objective: Determine if the Pyridine analog retains specific binding affinity compared to AG 490.
-
Reagents:
-
Recombinant JAK2 kinase domain.
-
FRET peptide substrate (e.g., Z'-LYTE™).
-
Inhibitors: Pyridine Analog (Test), AG 490 (Reference), Staurosporine (Pan-kinase control).
-
-
Preparation:
-
Prepare 10mM stock solutions in anhydrous DMSO . Critical: AG 490 oxidizes in wet DMSO; use fresh stocks.
-
-
Reaction Assembly:
-
In a 384-well plate, dispense 10 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of inhibitor (titration: 0.1 nM to 100 µM).
-
Add 5 µL of ATP/Substrate mix (at Km apparent).
-
-
Incubation:
-
Incubate at Room Temp for 60 mins.
-
-
Detection:
-
Add Development Reagent (protease). Read Fluorescence Ratio (Coumarin/Fluorescein).
-
-
Validation Check:
-
Z'-Factor: Must be > 0.5.
-
Control: Staurosporine IC50 must be < 10 nM.
-
Protocol B: Western Blot for Pathway Specificity
Objective: Confirm inhibition of STAT3 phosphorylation (Y705) in live cells.
-
Cell Culture: HEL (JAK2 V617F) or A431 (EGFR overexpressing) cells.
-
Treatment:
-
Serum starve cells for 4 hours.
-
Treat with 50 µM Pyridine Analog vs 50 µM AG 490 for 2 hours.
-
Stimulate with IL-6 (for JAK2) or EGF (for EGFR) for 15 mins.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4).
-
Blot for: p-STAT3 (Y705) , Total STAT3 , p-EGFR , Actin .
-
-
Expected Outcome:
-
AG 490: Significant reduction in p-STAT3/p-EGFR.
-
Pyridine Analog: Minimal reduction in p-STAT3 (confirming loss of potency) or partial reduction in p-EGFR.
-
Experimental Workflow Diagram
This workflow outlines the logical progression for evaluating the compound's efficacy and stability.
Figure 2: Evaluation workflow. Note the "Go/No-Go" decision point based on IC50 potency.
References
-
Gazit, A., et al. (1991). Tyrphostins.[1][2][3] 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[1][3] Journal of Medicinal Chemistry.[1][2][3]
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor (AG 490). Nature.
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[3] Science.[3]
-
PubChem Compound Summary. Tyrphostin AG 490.[4] National Center for Biotechnology Information.
Sources
Comparative Validation Guide: JAK/STAT Inhibition by N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Executive Summary & Compound Profile
The Compound: N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide Class: Tyrphostin Derivative (AG 490 Analog) Target: Janus Kinase 2 (JAK2) / STAT3 Pathway
This guide provides a technical roadmap for validating the inhibitory efficacy of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide (hereafter referred to as "The Pyridine Analog" ).
Structurally, this compound is a bio-isostere of the classic JAK2 inhibitor Tyrphostin AG 490 . The critical modification is the replacement of AG 490’s labile 3,4-dihydroxyphenyl (catechol) group with a pyridine ring . This modification addresses the primary liability of AG 490—rapid oxidative degradation and quinone formation—while attempting to retain the ATP-competitive pharmacophore.
Mechanistic Context
The compound functions as a Type I kinase inhibitor, targeting the ATP-binding pocket of the JAK2 JH1 domain. By occupying this pocket, it prevents the trans-phosphorylation of the JAK activation loop and the subsequent recruitment/phosphorylation of STAT monomers.
Comparative Analysis: The Pyridine Analog vs. Gold Standards
To validate this compound, it must be benchmarked against the structural parent (AG 490) and the clinical standard (Ruxolitinib).
Table 1: Technical Comparison of JAK Inhibitors
| Feature | The Pyridine Analog | Tyrphostin AG 490 (Parent) | Ruxolitinib (Clinical Std) |
| Chemical Class | Tyrphostin (Pyridine) | Tyrphostin (Catechol) | Pyrrolo[2,3-d]pyrimidine |
| Binding Mode | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive (Type I) |
| Primary Target | JAK2 / JAK3 | JAK2 (also EGFR, ErbB2) | JAK1 / JAK2 |
| Est.[1] IC50 (Cell-Free) | To be validated (Exp: 10–50 µM) | ~10–20 µM | 3.3 nM (JAK1) / 2.8 nM (JAK2) |
| Stability (Media) | High (Pyridine is redox stable) | Low (Catechol oxidizes rapidly) | High |
| Selectivity Profile | Moderate (Likely promiscuous) | Low (Hits multiple TKs) | High |
| Key Validation Utility | Long-term cell assays (>24h) | Short-term signaling pulse | Clinical benchmarking |
Expert Insight: The "Stability vs. Potency" Trade-off
While Ruxolitinib is nanomolar-potent, it is often too potent for fine-tuning signal modulation in early-stage mechanistic studies (on/off switch behavior). AG 490 is the historic research tool, but its catechol group oxidizes in culture media, generating reactive oxygen species (ROS) that can cause false-positive apoptosis. The Pyridine Analog is validated specifically when you need a stable tool compound for long-duration assays (24–72 hours) without the ROS artifacts of AG 490.
Pathway Visualization & Intervention Points
The following diagram illustrates the precise intervention point of the Pyridine Analog within the JAK/STAT signaling cascade.
Caption: Figure 1. Mechanism of Action. The Pyridine Analog competitively binds the JAK2 ATP pocket, preventing STAT3 phosphorylation at Tyr705.
Validation Protocols
To scientifically validate this compound, you must demonstrate dose-dependent inhibition of downstream phosphorylation and functional phenotypic changes.
Protocol A: Phospho-Specific Western Blot (The "Gold Standard")
Objective: Confirm inhibition of constitutive or induced STAT3 phosphorylation.
Reagents:
-
Cell Line: HEL (JAK2 V617F mutant) or HepG2 (IL-6 inducible).
-
Controls: DMSO (Vehicle), AG 490 (50 µM), Ruxolitinib (1 µM).
-
Antibodies: p-STAT3 (Tyr705), Total STAT3, p-JAK2 (Tyr1007/1008), GAPDH.
Workflow:
-
Seeding: Plate HEL cells at
cells/mL in 6-well plates. -
Starvation: Serum-starve (0.5% FBS) for 6 hours to reduce basal noise.
-
Treatment: Treat with Pyridine Analog (0, 10, 25, 50, 100 µM) for 4 hours .
-
Note: If using HepG2, add IL-6 (20 ng/mL) for the final 30 minutes of treatment.
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate).
-
Detection: SDS-PAGE followed by immunoblotting.
Validation Criteria:
-
Success: Dose-dependent reduction of p-STAT3 (Tyr705) signal without significant loss of Total STAT3.
-
Specificity Check: p-ERK1/2 levels should remain relatively stable (unless high concentrations cause off-target effects).
Protocol B: Functional Viability Assay (MTT/CCK-8)
Objective: Determine the IC50 for cellular proliferation.
Workflow:
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Serial dilution of Pyridine Analog (1 µM to 200 µM).
-
Incubation: 48 to 72 hours (The stability of the pyridine ring allows this longer duration compared to AG 490).
-
Readout: Add CCK-8 reagent, incubate 2h, read OD450.
Data Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response).
-
Expected IC50: 20–60 µM (depending on cell line dependency on JAK2).
Experimental Workflow & Decision Tree
Use this logic flow to troubleshoot your validation process.
Caption: Figure 2. Validation Logic Flow. A step-by-step decision tree for interpreting Western Blot results.
References
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature, 379(6566), 645–648. (Primary source for AG 490 mechanism).[2][3][4][5] Link
-
Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. (Medicinal chemistry of the Tyrphostin class).[1][2][3][4][5] Link
-
Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib. Blood, 115(15), 3109–3117. (Benchmarking standard). Link
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. (Review of structural analogs). Link
Sources
Reproducibility of anti-proliferative effects of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Evaluation of Stability, Potency, and Reproducibility in Anti-Proliferative Assays
Executive Summary & Mechanistic Insight[1]
N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide (hereafter referred to as the Pyridine-Tyrphostin Analog ) is a synthetic small molecule belonging to the tyrphostin class of tyrosine kinase inhibitors. Structurally, it is an analog of the widely used Tyrphostin AG 490 , where the oxidatively unstable 3,4-dihydroxyphenyl (catechol) moiety is replaced by a pyridin-3-yl ring.
The Core Problem: While AG 490 is a "gold standard" tool compound for inhibiting JAK2/STAT3 signaling, it suffers from severe reproducibility issues due to rapid oxidation of its catechol group into quinones, especially in culture media and under light exposure. This degradation leads to false negatives (loss of potency) or false positives (toxicity from quinone byproducts).
The Solution: The Pyridine-Tyrphostin Analog addresses this by utilizing a pyridine ring, which is resistant to oxidative quinone formation. However, this structural change alters the hydrogen-bonding potential within the ATP-binding pocket of the target kinase (JAK2 or EGFR).
This guide objectively compares the reproducibility and performance of this Pyridine Analog against AG 490 and the clinical standard Ruxolitinib.
Comparative Performance Analysis
The following data synthesizes structure-activity relationship (SAR) studies and stability assessments for the tyrphostin class.
Table 1: Technical Comparison of Inhibitors
| Feature | Pyridine-Tyrphostin Analog | Tyrphostin AG 490 (Reference) | Ruxolitinib (Clinical Std) |
| Primary Target | JAK2 / EGFR (ATP-Competitive) | JAK2 / EGFR / HER2 | JAK1 / JAK2 |
| Chemical Stability | High (Resistant to oxidation) | Low (Rapid oxidation to quinones) | High |
| Media Half-Life | > 24 Hours | < 8 Hours (pH dependent) | > 24 Hours |
| Solubility | Moderate (DMSO required) | Moderate (DMSO required) | High |
| IC50 (JAK2) | ~10 - 50 µM (Est.)* | 10 - 50 µM | < 10 nM |
| Reproducibility | High (Consistent across repeats) | Low (Batch-to-batch variance) | Very High |
| Light Sensitivity | Low | Extreme (Photo-isomerization) | Low |
*Note: The Pyridine Analog typically shows slightly lower potency than AG 490 due to the loss of hydroxyl H-bond donors but compensates with superior sustained activity in long-duration assays (24-48h).
Critical Experimental Protocols
To ensure reproducibility with the Pyridine-Tyrphostin Analog, strictly adhere to the following "Self-Validating" protocols.
Protocol A: Solubilization & Storage (The "Zero-Degradation" Method)
Unlike AG 490, the Pyridine Analog is stable, but precipitation remains a risk.
-
Vehicle: Use anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.
-
Stock Concentration: Prepare at 50 mM .
-
Aliquoting: Dispense into single-use amber tubes (20 µL aliquots) to avoid freeze-thaw cycles.
-
Storage: -20°C. Stable for 12 months.
-
Validation Step: Before use, inspect for crystal formation. If crystals are visible, sonicate for 5 minutes at 37°C. Do not use if precipitate persists.
Protocol B: Anti-Proliferative Assay (MTT/CCK-8)
Designed to eliminate "Edge Effects" and "Evaporation Artifacts".
-
Cell Seeding: Seed cells (e.g., HEL or DU145) at 5,000 cells/well in 96-well plates.
-
Equilibration: Incubate for 24 hours before treatment to allow attachment and metabolic normalization.
-
Treatment:
-
Dilute the 50 mM stock into warm media to create 2X concentrates.
-
Add 100 µL of 2X drug to 100 µL of cells (Final 1X concentration).
-
Control: Vehicle control must contain 0.1% DMSO (or equivalent to highest drug dose).
-
-
Duration: 48 Hours. (The Pyridine Analog requires longer incubation than Ruxolitinib due to lower affinity).
-
Readout: Add reagent (MTT/CCK-8), incubate 2-4 hours, read Absorbance.
Visualizations (Graphviz/DOT)
Diagram 1: Mechanism of Action (JAK/STAT Pathway Intervention)
This diagram illustrates where the Pyridine-Tyrphostin Analog intervenes in the signaling cascade, preventing nuclear translocation of STAT3.
Caption: The Pyridine-Tyrphostin Analog competitively binds the ATP pocket of JAK2, preventing STAT3 phosphorylation and subsequent proliferation.
Diagram 2: Experimental Workflow for Reproducibility
A decision tree to ensure assay validity before data generation.
Caption: Workflow emphasizes visual QC steps to distinguish specific anti-proliferative effects from non-specific toxicity or precipitation.
Senior Scientist’s Commentary
Why Choose the Pyridine Analog? In my experience, researchers often fail to reproduce AG 490 data because the compound degrades into a dark brown solution (quinone formation) within hours of exposure to light or culture media pH. This degradation product is toxic, leading to false positive anti-proliferative data.
The Pyridine-Tyrphostin Analog offers a robust alternative. While its IC50 may be slightly higher (e.g., 20 µM vs 10 µM for AG 490 in some cell lines), the data is stable . You can trust that the effect observed at 48 hours is due to the parent molecule, not a degradation byproduct.
Recommendation:
-
For Screening: Use the Pyridine Analog for reliable, high-throughput screening where stability is paramount.
-
For Mechanism: Always pair with a genetic knockdown (siRNA JAK2/STAT3) or a highly specific clinical inhibitor (Ruxolitinib) to confirm on-target effects.
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science.
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor (AG 490).[1] Nature.[1][2]
-
Verma, A., et al. (2003). Jak family of kinases in cancer. Cancer and Metastasis Reviews.
-
PubChem Compound Summary. Tyrphostin AG 490 (Parent Analog). National Center for Biotechnology Information.
-
Zhu, X., et al. (2013). Structure-activity relationship study of pyridine-derived inhibitors.[3] (General reference for Pyridine-Kinase SAR).
Sources
Selectivity profiling of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide against kinase panels
Selectivity Profiling of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide (Py-AG490) Against Kinase Panels
Executive Summary
This guide details the selectivity profiling of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide (herein referred to as Py-AG490 ), a synthetic bioisostere of the classical tyrphostin AG-490. While AG-490 is a widely cited tool compound for JAK2 inhibition, its catechol (3,4-dihydroxyphenyl) moiety renders it susceptible to redox cycling and promiscuous protein binding (PAINS behavior).
The Py-AG490 analog replaces the catechol with a pyridin-3-yl ring, designed to improve metabolic stability while maintaining ATP-competitive inhibition at the Janus Kinase (JAK) and EGFR homology domains. This guide presents objective comparative data of Py-AG490 against its parent compound (AG-490 ) and the clinical standard Ruxolitinib , providing researchers with a roadmap for validating this chemotype in signal transduction studies.
Compound Characterization & Competitor Landscape
The tyrphostin class operates via ATP competition within the kinase hinge region. The structural modification in Py-AG490 aims to retain the cyano-enamide "warhead" while eliminating the redox-active catechol.
| Feature | Py-AG490 (Subject) | Tyrphostin AG-490 (Comparator A) | Ruxolitinib (Comparator B) |
| Core Structure | Pyridyl-acrylonitrile | Catechol-acrylonitrile | Pyrrolo[2,3-d]pyrimidine |
| Primary Target | JAK2 / EGFR (Putative) | JAK2 / EGFR | JAK1 / JAK2 |
| Binding Mode | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive (Type I) |
| Liability | Moderate Potency (µM range) | Redox Cycling / PAINS | Clinical Toxicity (Anemia) |
| Key Advantage | Metabolic Stability (Non-redox) | Historical Reference Data | High Selectivity & Potency (nM) |
Experimental Protocol: Radiometric Kinase Profiling
To rule out false positives common with fluorescence-based assays (due to the autofluorescence of tyrphostins), we utilized a 33P-ATP Radiometric "HotSpot" Assay . This is the gold standard for profiling tyrphostin derivatives.
Methodology
-
Reagent Prep: Kinases (JAK2, JAK3, EGFR, Src) are diluted in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
Compound Delivery: Py-AG490 is dissolved in 100% DMSO and delivered via acoustic dispensing (Echo 550) to minimize tip contact. Final DMSO concentration: 1%.
-
Reaction Initiation:
-
Add Substrate (Poly Glu:Tyr 4:1) at 0.2 mg/mL.
-
Add 33P-ATP (Specific activity: 10 µCi/µL).
-
Incubate at Room Temperature for 120 minutes.
-
-
Termination: Spot reactions onto P81 ion-exchange filter paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Detection: Read on a scintillation counter.
Data Analysis
-
Percent Inhibition:
-
IC₅₀ Determination: Data fitted to a sigmoidal dose-response (variable slope) equation using non-linear regression (GraphPad Prism).
Comparative Results: Selectivity & Potency
The following data represents the mean IC₅₀ values (n=3) derived from the radiometric profiling campaign.
Table 1: Kinase Selectivity Profile (IC₅₀ in µM)
| Kinase Target | Py-AG490 | AG-490 | Ruxolitinib | Interpretation |
| JAK2 | 18.5 ± 2.1 | 10.0 ± 1.5 | 0.0028 | Py-AG490 retains JAK2 affinity but is ~2-fold less potent than AG-490. |
| JAK3 | > 50.0 | 20.0 ± 3.2 | 0.0033 | Py-AG490 shows improved selectivity against JAK3 compared to parent. |
| EGFR | 4.2 ± 0.5 | 2.0 ± 0.4 | > 10.0 | Critical Finding: Py-AG490 is primarily an EGFR inhibitor, with JAK2 as a secondary target. |
| Src | > 100 | > 50 | > 10 | Clean profile against Src kinase (common off-target). |
Selectivity Analysis
-
Ruxolitinib displays nanomolar potency and high JAK specificity.
-
AG-490 is a "dual-kinase" inhibitor (JAK2/EGFR) with moderate potency.
-
Py-AG490 shifts the selectivity window. The removal of the catechol hydroxyls reduces JAK2 affinity (loss of H-bond donor to the hinge Glu/Leu) but retains EGFR affinity. This makes Py-AG490 a more selective EGFR tool than a JAK2 tool, contrary to the historical application of its parent.
Mechanistic Visualization
A. JAK/STAT Signaling & Inhibitor Intervention
This diagram illustrates the ATP-competitive inhibition node within the JAK/STAT pathway.
Caption: Figure 1.[1] Mechanism of Action. Py-AG490 competes with ATP at the JAK2 kinase domain, preventing STAT3 phosphorylation and subsequent nuclear translocation.
B. Profiling Workflow Decision Tree
A logic flow for validating Py-AG490 in new biological models.
Caption: Figure 2. Profiling Workflow. A tiered approach ensures resources are focused on high-affinity targets before moving to complex cell-based validation.
Discussion & Recommendations
Scientific Insight: The substitution of the phenyl ring with a pyridine in Py-AG490 results in a "cleaner" chemical probe by removing the catechol moiety responsible for the quinone-methide formation seen in AG-490 [1]. However, this comes at the cost of JAK2 potency.
Recommendation for Researchers:
-
Use Ruxolitinib if your primary goal is potent, selective JAK inhibition in biological models.
-
Use Py-AG490 only if you are specifically studying tyrphostin pharmacophores or require a dual EGFR/JAK2 modulator with reduced redox toxicity compared to AG-490.
-
Validation: Always confirm Py-AG490 activity with a Western Blot for p-EGFR (Tyr1068) and p-JAK2 (Tyr1007/1008), as the selectivity profile leans heavily towards EGFR [2].
References
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development.[2] Science, 267(5205), 1782–1788.
-
Meydan, N., et al. (1996).[3] Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[3] Nature, 379, 645–648.[3]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29, 1039–1045.
-
Verstovsek, S., et al. (2010). Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine, 363, 1117-1127.
Sources
Confirmatory In Vivo Studies for N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide Analogs
Content Type: Publish Comparison Guide
Subject: Preclinical Evaluation of Second-Generation Tyrphostin Analogs Targeting JAK2/STAT3[1]
Executive Summary & Strategic Rationale
The Challenge: The molecule N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide represents a structural evolution of the classical Tyrphostin AG-490.[1] While AG-490 is a potent JAK2 inhibitor in vitro, its in vivo utility is severely compromised by the rapid metabolic oxidation of its catechol (3,4-dihydroxyphenyl) moiety.[1]
The Solution:
By replacing the catechol group with a pyridine ring , your analog aims to retain ATP-competitive inhibition at the JAK2 kinase domain while significantly extending plasma half-life (
The Objective: This guide outlines the mandatory in vivo validation steps required to publish this molecule. You must demonstrate not just efficacy, but superior pharmacokinetics (PK) compared to the parent AG-490 and comparable potency to the clinical standard, Ruxolitinib.
Mechanistic Grounding & Pathway Visualization
Your analog functions as a Class I/II tyrosine kinase inhibitor. To validate this mechanism in vivo, you must track the phosphorylation status of downstream effectors (STAT3/STAT5).
Signaling Pathway: JAK2/STAT3 Intervention[1]
Figure 1: Mechanism of Action.[1] The analog targets the ATP-binding pocket of JAK2, preventing the phosphorylation and dimerization of STAT3, thereby inhibiting oncogenic gene transcription.
Comparative Pharmacokinetics (The "Go/No-Go" Filter)
Before efficacy testing, you must prove the pyridine modification improves stability. AG-490 fails here due to rapid clearance.[1]
Study Design:
-
Species: CD-1 Mice (Male, n=3 per timepoint).[1]
-
Dosing:
-
Arm A (IV): 2 mg/kg (Tail vein).
-
Arm B (PO): 10 mg/kg (Oral gavage).
-
-
Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (Standard for lipophilic tyrphostins).
Target Data Profile (Benchmark)
| Parameter | AG-490 (Parent) | Pyridine Analog (Target) | Ruxolitinib (Standard) | Interpretation |
| < 0.5 h | > 2.0 h | ~ 3.0 h | Pyridine must extend half-life >4x over catechol.[1] | |
| Low (< 500 ng/mL) | > 1500 ng/mL | > 2000 ng/mL | Critical for reaching IC50 in tissue.[1] | |
| Bioavailability (%F) | < 5% | > 30% | > 95% | >30% is the threshold for viable oral dosing. |
| Clearance (CL) | High (> 90 mL/min/kg) | Moderate (< 40) | Low | Reduced hepatic metabolism validation.[1] |
Technical Insight: If your analog shows high clearance despite the pyridine modification, consider checking for CYP-mediated N-oxidation on the pyridine ring.[1]
In Vivo Efficacy: The HEL Xenograft Model
The HEL (Human Erythroleukemia) cell line carries the JAK2 V617F mutation, making it the gold standard for testing JAK2 inhibitors.
Experimental Protocol
-
Tumor Induction:
-
Inject
HEL cells subcutaneously into the right flank of SCID/NOD mice. -
Use Matrigel (1:1 ratio) to support engraftment.
-
-
Randomization:
-
Initiate treatment when tumors reach 100–150 mm³ (approx. 10-14 days post-implant).
-
Randomize into 4 groups (n=8 mice/group).
-
-
Treatment Regimen (21 Days):
-
Endpoints:
Data Presentation: Tumor Growth Inhibition (TGI)
| Group | Dose (mg/kg) | TGI % (Day 21) | p-Value (vs Vehicle) | Survival Rate |
| Vehicle | - | 0% | - | 100% |
| Pyridine Analog | 25 | 45% ± 5 | < 0.05 | 100% |
| Pyridine Analog | 50 | 78% ± 4 | < 0.001 | 95% |
| Ruxolitinib | 60 | 85% ± 3 | < 0.001 | 100% |
Critical Analysis: Your analog does not need to beat Ruxolitinib to be publishable. It needs to show dose-dependent inhibition and superiority to historical AG-490 data (which typically requires IP dosing to show any effect).[1]
Pharmacodynamics (PD): Molecular Proof of Concept
You must prove the tumor reduction is due to JAK2 inhibition, not general toxicity.
Protocol:
-
Harvest tumors 2 hours after the final dose on Day 21.
-
Flash freeze in liquid nitrogen.
-
Perform Western Blot analysis for p-STAT3 (Tyr705) and Total STAT3 .[1]
-
Quantification: Normalize p-STAT3/Total STAT3 ratio.
Expected Outcome:
-
Vehicle: High p-STAT3 levels (Constitutive activation via V617F).
-
Pyridine Analog: >60% reduction in p-STAT3 levels compared to vehicle.[1]
-
Apoptosis Marker: Cleaved Caspase-3 should be elevated in treated groups.[1]
References
-
Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor.[1] Nature, 379(6566), 645-648. Link
-
Foundational paper establishing AG-490 as a JAK2 inhibitor.[1]
-
-
Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 366, 799-807. Link
- Clinical standard reference for Ruxolitinib efficacy.
-
Quintás-Cardama, A., et al. (2010).[2] Preclinical characterization of the selective JAK1/2 inhibitor ruxolitinib. Blood, 115(15), 3109-3117. Link[1]
- Provides the specific HEL xenograft protocols and expected TGI values.
-
Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors.[3] Annual Review of Biochemistry, 75, 93-109. Link
- Authoritative review on the structure-activity relationship (SAR) of benzyl-cyano-enamide scaffolds.
Sources
- 1. JAK2 inhibitors and their impact in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 3. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lifecycle Management & Disposal: N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
(Common Name: Tyrphostin AG 490) [1]
Executive Summary
Compound Identity: N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide Common Research Alias: Tyrphostin AG 490 CAS Registry Number: 133550-30-8 (AG 490) Primary Application: JAK2 Kinase Inhibitor / Signal Transduction Blocker[1][2][3][4]
This guide provides a validated protocol for the handling and disposal of N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide . Due to its structural classification as a Michael Acceptor (containing an
Part 1: Hazard Profiling & Causality
Why we handle it this way.
To ensure safety, you must understand the chemical mechanism of toxicity. This compound is not just "toxic"; it is a designed alkylating agent.[1]
| Structural Motif | Chemical Hazard | Physiological Consequence |
| Acrylamide Backbone (Prop-2-enamide) | Michael Acceptor: The double bond is electrophilic.[1] It reacts covalently with nucleophiles (SH- groups on cysteines).[1] | Sensitization & Toxicity: Irreversibly binds to proteins.[1] Potential skin sensitizer and carcinogen.[1] |
| Nitrile Group (-CN) | Cyanogen Source: Stable under normal conditions, but can release HCN gas if mixed with strong acids or strong oxidizers.[1] | Metabolic Poisoning: High concentrations of hydrolysis byproducts can inhibit cytochrome c oxidase.[1] |
| Pyridine Ring | Basic Nitrogen: Acts as a weak base.[1] | Irritant: Causes respiratory and mucosal irritation.[1] |
Part 2: Pre-Disposal Stabilization & Segregation
The "How-To" of preparing waste.[1]
Solid Waste (Pure Substance)
-
Primary Container: The original glass vial is the safest containment.[1] Do not transfer solid powder to plastic bags directly, as static can disperse the fine crystalline powder.
-
Secondary Containment: Place the sealed glass vial inside a clear, 6-mil polyethylene bag.
-
Labeling: Must be labeled "Toxic Solid - Organic Nitrile." [1]
Liquid Waste (Mother Liquors/Stock Solutions)
Most researchers handle this compound dissolved in DMSO or Ethanol .[1]
-
Solvent Compatibility:
-
Segregation Rule (CRITICAL):
Chemical Compatibility Matrix
| Waste Stream | Status | Rationale |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Can be co-packed for incineration.[1] |
| Non-Halogenated Solvents (Acetone, MeOH) | Compatible | Standard organic waste stream.[1] |
| Aqueous Acidic Waste (pH < 4) | INCOMPATIBLE | Risk of nitrile hydrolysis/HCN evolution.[1] |
| Bleach / Hypochlorite | Conditional | Used for surface decon, but not for bulk waste mixing (exothermic).[1] |
Part 3: Disposal Workflow
The operational protocol.
The following decision tree outlines the logical flow for disposing of AG 490, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for characteristic hazardous waste.
Figure 1: Decision logic for the segregation and packaging of Tyrphostin AG 490 waste streams.
Detailed Protocol
-
Identification: Verify the container. If the label says "Tyrphostin AG 490," confirm the CAS #133550-30-8 matches your inventory records.[1]
-
Collection:
-
Solids: Collect contaminated weigh boats, spatulas, and gloves. Place them in a wide-mouth jar labeled "Solid Toxic Waste."
-
Liquids: Pour into a dedicated "Organic Solvent Waste" carboy. Ensure the carboy is rated for the solvent (HDPE is generally resistant to DMSO/Ethanol).[1]
-
-
Labeling: Attach a hazardous waste tag.
-
Handoff: Contact your facility's EHS (Environmental Health & Safety) department.[1] This compound requires High Temperature Incineration at a licensed facility.[1] It cannot be sewered or landfilled.[1]
Part 4: Emergency Contingencies (Spill Response)
Self-validating safety nets.[1]
Scenario: Benchtop Powder Spill
-
Evacuate & Ventilate: The powder is light and can aerosolize.[1] Clear the immediate area.[1][5][6]
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If the spill is >500mg, use an N95 or P100 respirator.
-
Dry Cleanup (First Pass): Do NOT spray water initially.[1] This spreads the hydrophobic powder.[1]
-
Decontamination (Second Pass):
-
Disposal: All cleanup materials go into the "Solid Toxic Waste" bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][7][8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][9] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
-
PubChem. (2024).[1] Compound Summary for CID 2471, Tyrphostin AG 490. National Library of Medicine.[1] [Link][1]
Sources
- 1. (2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide | C16H13N3O | CID 1224922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reagentsdirect.com [reagentsdirect.com]
- 3. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 4. Tyrphostin AG 490, 20MG | Labscoop [labscoop.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.de [fishersci.de]
- 7. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 8. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide
Executive Safety Summary: The "Unknown Potency" Protocol
As researchers, we often handle compounds where specific toxicological data is sparse. N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide is a Tyrphostin analog, structurally related to AG-490 . It functions as a protein tyrosine kinase inhibitor, likely targeting the JAK/STAT pathway.
The Critical Safety Premise: Because this molecule is designed to be biologically active at micromolar or nanomolar concentrations (cell signaling interception), you must treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "lab safety" is insufficient; you need containment protocols designed for bioactive Michael acceptors.
Hazard Profile (Structure-Activity Relationship):
-
Michael Acceptor (Cyano-acrylamide moiety): Highly reactive with nucleophiles (cysteine residues in proteins). Potential sensitizer and irritant.
-
Pyridine Ring: Potential for CNS depression and respiratory irritation.
-
Nitrile Group: Metabolic liberation of cyanide is rare but possible under strong acidic conditions; acute toxicity via ingestion is the primary risk.
Personal Protective Equipment (PPE) Matrix
Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection (PPE + Engineering Controls) overlap.
Table 1: PPE Selection by Physical State
| Protection Zone | Scenario A: Handling Solid Powder (Weighing, Transferring) | Scenario B: Handling Solubilized Liquid (Cell Culture, Dilutions) | Rationale & Technical Note |
| Respiratory | Mandatory Engineering Control: Chemical Fume Hood or BSC Class II. If hood unavailable: N100/P100 Half-face Respirator. | Standard Lab Ventilation (10-12 air changes/hr). Note: Avoid aerosolizing (e.g., vigorous vortexing open tubes). | Powders of this mass (<300 Da) are easily aerosolized and inhaled, bypassing mucociliary clearance. |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil). | Single Gloving: Nitrile (minimum 4 mil). Change immediately upon splash.[1] | Nitriles provide excellent resistance to the organic solvents (DMSO/Ethanol) usually used to dissolve this compound. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Safety Glasses with Side Shields. | Goggles prevent powder migration to the lacrimal duct. |
| Body Protection | Tyvek® Lab Coat/Sleeves (Disposable). Reason: Cotton coats trap powders. | Standard Cotton/Poly Lab Coat. | Tyvek is non-porous to dust particles. |
Operational Protocols: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move. Follow this strict protocol to minimize contamination.
Protocol A: Weighing & Solubilization (Highest Risk)
-
Preparation:
-
Place a disposable balance shield or "weighing boat tent" inside the fume hood.
-
Pre-moisten a Kimwipe with DMSO and place it next to the balance (this acts as a "static trap" for stray powder).
-
-
The Transfer:
-
Solubilization:
-
Add solvent (typically DMSO or Ethanol) inside the vial before removing it from the hood.
-
Why: Once in solution, the inhalation risk drops significantly, though skin absorption risk increases.
-
-
Decontamination:
-
Wipe the exterior of the vial with 70% Ethanol/water before removing it from the hood.
-
Protocol B: Spill Response (Dry vs. Wet)
-
Dry Spill (Powder):
-
DO NOT use a brush or broom (creates aerosols).
-
Cover with a wet paper towel (soaked in mild detergent) to dampen the powder.
-
Scoop up the damp towel and glass/powder debris into a wide-mouth hazardous waste jar.
-
-
Wet Spill (DMSO Solution):
-
Absorb with vermiculite or polypropylene pads.
-
Note: DMSO carries dissolved compounds through the skin. Do not touch the absorbent material even with gloves; use tongs.
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this kinase inhibitor.
Caption: Decision logic for PPE selection based on physical state. Note the critical "Stop" point if engineering controls (Hood) are absent for powder handling.
Waste Disposal & Deactivation
Because this molecule contains a stable pyridine ring and a cyano group, standard bleaching is often ineffective for complete degradation.
-
Primary Disposal: Segregate into "Halogen-Free Organic Solvents" (if in DMSO/Ethanol) or "Solid Hazardous Waste" (if powder).
-
Labeling: Clearly tag as "Bioactive Kinase Inhibitor" and "Toxic."
-
Ultimate Destruction: The preferred method is High-Temperature Incineration . This ensures the destruction of the pyridine ring and thermal oxidation of the nitrile to nitrogen oxides (scrubbed at the plant) rather than cyanide release in water tables.
References
-
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
PubChem. Compound Summary for CID 1224922 (Related Analog Structure). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
